Pbc 264

Description

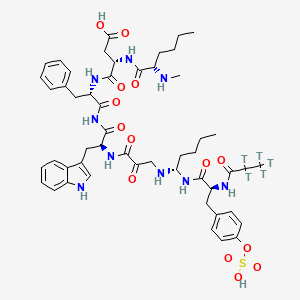

PBC 264 ([3H]Propionyl-Tyr-(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2) is a peptidase-resistant cholecystokinin (CCK) agonist radioligand selectively targeting CCK-B receptors. It exhibits subnanomolar affinity (Kd = 0.15–0.2 nM) across rodent brains (mouse, rat, guinea pig, and cat) and demonstrates negligible interaction with CCK-A receptors, making it a critical tool for studying central CCK-B receptor pharmacology . Its high specificity and resistance to enzymatic degradation enable reliable binding assays in diverse experimental conditions, including Tris and Krebs buffers .

Properties

CAS No. |

125236-85-3 |

|---|---|

Molecular Formula |

C51H67N9O14S |

Molecular Weight |

1072.2 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1/i3T3,7T2 |

InChI Key |

VNNMDTHCFFZSSJ-LWSGDBLMSA-N |

SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |

Isomeric SMILES |

[3H]C([3H])([3H])C([3H])([3H])C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCCC)NCC(=O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCC)NC |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,3-propionyl-Tyr(SO3H)-gNle-mGly-Trp-(Me)Nle-Asp-PheNH2 pBC 264 |

Origin of Product |

United States |

Preparation Methods

The synthesis of [3H]PBC-264 involves the incorporation of tritium into the peptide structure. The synthetic route typically includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis.

Tritium Labeling: The peptide is then labeled with tritium through a specific reaction that incorporates the radioactive isotope into the molecule.

Purification: The labeled peptide is purified using high-performance liquid chromatography to ensure the desired purity and specific activity.

Chemical Reactions Analysis

[3H]PBC-264 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide structure, potentially altering its binding affinity and specificity.

Substitution: Substitution reactions can introduce different functional groups into the peptide, affecting its properties and interactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Delivery Systems

Overview of Controlled Release Mechanisms

pBC 264 is frequently encapsulated in polymeric microspheres to achieve controlled release. The slow delivery of this compound allows for prolonged stimulation of CCK receptors, which can be beneficial in studying neuropeptide functions.

Case Study: Poly(lactide-co-glycolide) Microspheres

- Methodology : Poly(lactide-co-glycolide) (PLGA) microspheres were prepared using a water-in-oil-in-water emulsion solvent evaporation method. Two types of stabilizing agents were tested: ovalbumin and Pluronic F 68.

- Findings : The release profile showed that microspheres with ovalbumin released 92% of this compound within 6 hours, while those with Pluronic F 68 released only 26% after 24 hours. After eight days, approximately 36% remained around the administration site, indicating effective localized delivery .

| Stabilizing Agent | Release Percentage after 6 hours | Release Percentage after 24 hours | Remaining after 8 days |

|---|---|---|---|

| Ovalbumin | 92% | Not applicable | 36% |

| Pluronic F 68 | Not applicable | 26% | 8% |

Neuropharmacology

Behavioral Studies on Neuropeptide Receptors

The application of this compound in behavioral studies has been significant. By utilizing slow-release formulations, researchers can investigate the long-term effects of CCK receptor stimulation on neuronal pathways.

- Experimental Setup : this compound was stereotaxically implanted into the rat nucleus accumbens to study its effects on behavior and neuronal activity.

- Outcomes : Histological examinations indicated good tolerance to the microspheres, and behavioral assessments suggested potential implications for mood regulation and anxiety .

Mechanism of Action

[3H]PBC-264 exerts its effects by binding to cholecystokinin-B receptors with high affinity. The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include the cholecystokinin-B receptors, and the pathways involved are related to neurotransmitter release and modulation .

Comparison with Similar Compounds

Affinity and Selectivity

Key Findings :

- This compound outperforms [3H]SNF 8702 in specificity and binding efficiency, particularly in low-receptor-density tissues like rat brain .

- Unlike L-365,260 and PD 134308, this compound’s agonist properties and resistance to enzymatic cleavage make it ideal for functional studies .

Species-Specific Binding Variations

This compound reveals interspecies differences in CCK-B receptor subtypes:

- Guinea Pig : Stable binding unaffected by NaCl or guanyl nucleotides.

- Rat : Binding affinity decreases with NaCl/guanyl nucleotides, suggesting G-protein coupling in a receptor subset .

- Mouse : Intermediate sensitivity to antagonists like BC 254 (30–60x lower affinity than in guinea pig) .

These variations highlight this compound’s utility in identifying receptor heterogeneity, which [3H]SNF 8702 fails to delineate due to lower resolution .

Functional and Clinical Implications

- Superior Sensitivity : this compound detects CCK-B receptors at concentrations as low as 8–10 fmol/mg protein, enabling studies in receptor-sparse regions .

- Therapeutic Insights : Antagonist comparisons (e.g., L-365,260) using this compound reveal species-specific drug response variances, critical for translational research .

- Limitations of Alternatives : [3H]SNF 8702’s hydrophobic nature reduces binding specificity, while L-364,718’s peripheral focus limits CNS applications .

Biological Activity

PBC 264, a selective cholecystokinin (CCK)-B receptor agonist, has been the subject of various studies exploring its biological activity, particularly in the context of neuropeptide signaling and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a peptidase-resistant agonist that selectively targets CCK-B receptors, which are implicated in several physiological processes including appetite regulation, anxiety modulation, and pain perception. The compound's stability and controlled release characteristics make it a candidate for long-term studies on neuropeptide receptor activation.

Release Kinetics and Stability

Research has demonstrated that this compound can be effectively delivered using polymeric microspheres, allowing for controlled release in vivo. For instance, one study reported that after implantation into the rat nucleus accumbens:

- Release Profile :

This controlled release is critical for studying the long-term effects of neuropeptides on neuronal pathways.

Behavioral Studies

Behavioral assessments following the administration of this compound have indicated its potential to modulate neurobehavioral responses. Chronic local stimulation of CCK-B receptors using this compound has been linked to:

- Anxiety Reduction : Studies suggest that this compound may reduce anxiety-like behaviors in animal models by modulating neurotransmitter systems influenced by CCK signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropeptide Release Study :

- Inflammation Model :

Table 1: Release Kinetics of this compound from Microspheres

| Time Post-Implantation | % Released from OVA Microspheres | % Released from Pluronic F68 Microspheres |

|---|---|---|

| 6 hours | 92% | N/A |

| 24 hours | N/A | 26% |

| 8 days | 36% | N/A |

Table 2: Biological Effects Induced by CCK-B Agonists

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.